

The Discovery and Synthesis of Sitamaquine: A Technical Guide

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Compound of Interest

Compound Name: Sitamaquine

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An In-depth Examination of the Discovery, Synthesis, Mechanism of Action, and Clinical Development of the Antileishmanial 8-Aminoquinoline Compound.

Introduction

Sitamaquine (WR-6026) is an orally active 8-aminoquinoline analog that has been a subject of significant research for the treatment of visceral leishmaniasis (VL).^{[1][2][3]} Discovered by the Walter Reed Army Institute of Research (WRAIR), **sitamaquine** emerged from a broader antimalarial drug discovery program that also yielded primaquine.^{[1][4]} Its development, in collaboration with GlaxoSmithKline, has been aimed at providing an oral therapeutic option for VL, a parasitic disease that is fatal if left untreated.^{[1][2][5]} This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **sitamaquine** for researchers, scientists, and drug development professionals.

Discovery and Development

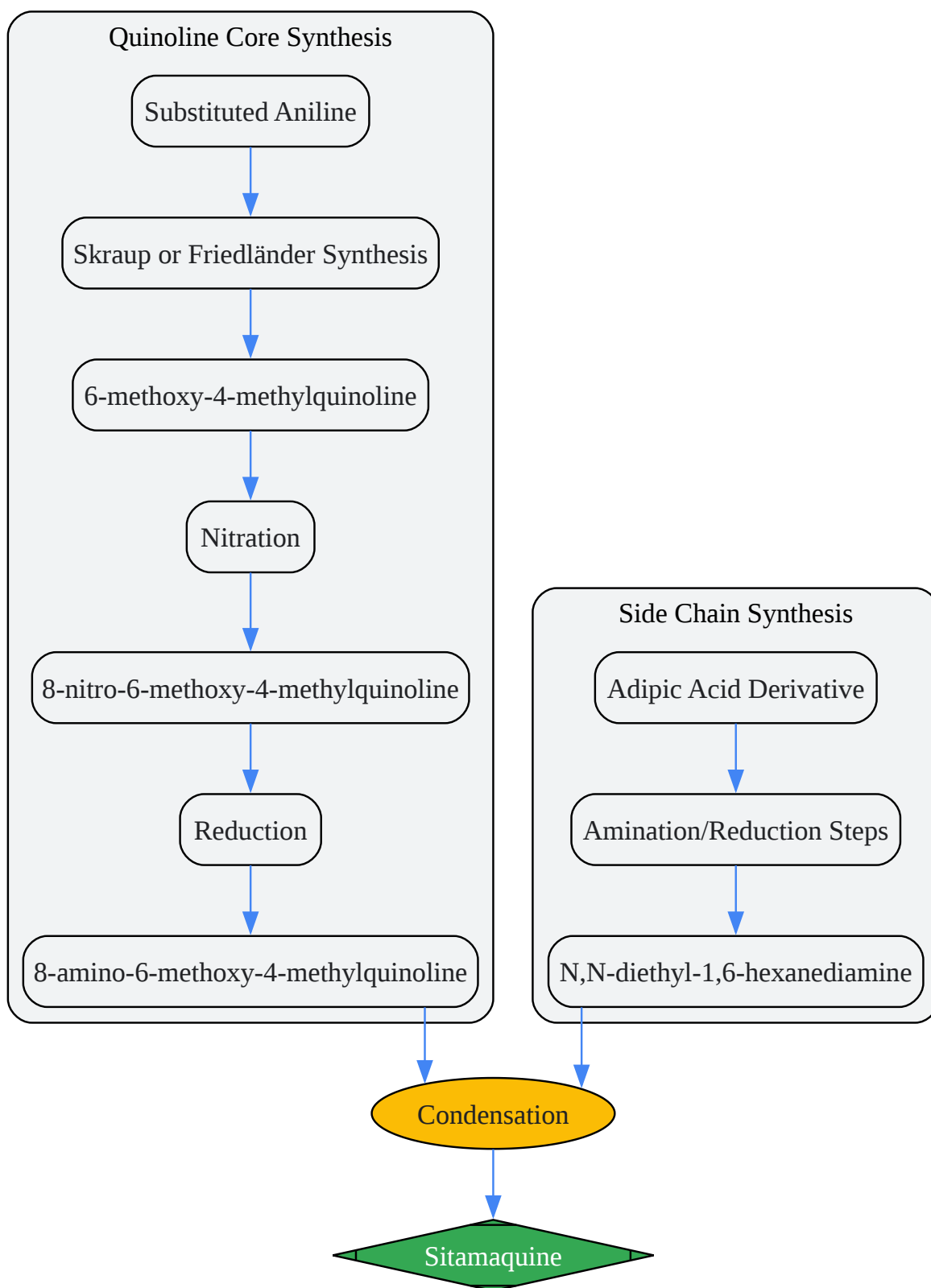
Sitamaquine was first synthesized as part of a collaborative antimalarial program in the United States between 1944 and 1950.^{[1][4]} Although initially investigated for its antimalarial properties, its potent antileishmanial activity was later discovered, leading to its development as a potential treatment for visceral leishmaniasis.^{[1][6]} Phase II clinical trials have been conducted in India, Kenya, and Brazil to evaluate its efficacy and safety.^{[1][3][7][8]} While showing promise, its development has been slow due to concerns about adverse effects, including methemoglobinemia and nephrotoxicity.^{[1][3][9]}

Synthesis of Sitamaquine

The synthesis of **sitamaquine**, with the chemical name N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinoliny)-1,6-hexanediamine[10], involves the coupling of a substituted 8-aminoquinoline core with a diaminohexane side chain. While a specific, detailed, single-step-by-step protocol for **sitamaquine** is not readily available in the provided results, the synthesis can be inferred from the general synthesis of 8-aminoquinolines and related compounds like primaquine.[11][12] The process generally involves two key parts: the synthesis of the quinoline core and the synthesis of the side chain, followed by their condensation.

A plausible synthetic pathway would be:

- **Synthesis of the 8-Aminoquinoline Core (8-amino-6-methoxy-4-methylquinoline):** This can be achieved through established methods for quinoline synthesis, such as the Skraup synthesis or the Friedländer annulation, starting from appropriately substituted anilines.[11] A common route for 8-aminoquinolines involves the nitration of a quinoline precursor to yield an 8-nitroquinoline, which is then reduced to the 8-aminoquinoline.[11][13]
- **Synthesis of the Side Chain (N,N-diethyl-1,6-hexanediamine):** This aliphatic diamine can be prepared through various standard organic chemistry methods.
- **Condensation:** The final step involves the condensation of the 8-amino-6-methoxy-4-methylquinoline with a suitably activated form of the N,N-diethyl-1,6-hexanediamine side chain to form the final **sitamaquine** molecule.



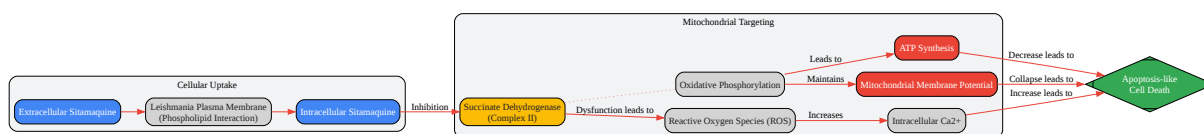
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*Plausible synthetic workflow for **sitamaquine**.*

Mechanism of Action

Sitamaquine's antileishmanial activity stems from its ability to disrupt key cellular processes within the parasite. As a lipophilic weak base, it first interacts with the anionic polar head groups of phospholipids in the parasite's plasma membrane.[1][14] Following this, its hydrophobic quinoline ring inserts deeper into the lipid monolayer.[1]

Once internalized, **sitamaquine** accumulates in acidic compartments, particularly the acidocalcisomes.[1] The primary mechanism of its leishmanicidal action involves the inhibition of the mitochondrial respiratory chain. Specifically, **sitamaquine** targets and inhibits succinate dehydrogenase (Complex II), which leads to a cascade of detrimental effects.[15][16][17] This inhibition disrupts oxidative phosphorylation, causing a rapid decrease in intracellular ATP levels and a collapse of the mitochondrial inner membrane potential.[1][15][17] The resulting bioenergetic collapse triggers oxidative stress, characterized by an increase in reactive oxygen species (ROS) and intracellular Ca^{2+} levels, ultimately leading to an apoptosis-like death of the *Leishmania* parasite.[15][16]



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*Proposed mechanism of action for **sitamaquine** in Leishmania.*

Data Presentation

In Vitro Activity

Sitamaquine has demonstrated activity against various *Leishmania* species. The effective concentrations vary depending on the parasite stage (promastigote vs. amastigote) and the specific species.

Leishmania Species	Parasite Stage	Metric	Value (µM)	Reference
Various Species	Amastigotes	ED50	2.9 - 19.0	[1][3]
<i>L. donovani</i>	Promastigotes	EC50	19.8 ± 1.9	[17]
<i>L. major</i>	Amastigotes	IC50	10.0 ± 0.37	[18]

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, metabolism, and elimination of **sitamaquine**.

Parameter	Sitamaquine	Desethyl-sitamaquine (Metabolite)	Reference
t _{1/2} (Half-life)	~26 hours (18.3 - 22.8 hr)	23.0 - 27.9 hr	[1][19][20]
C _{max} (Day 21)	401 - 570 ng/mL	109 - 154 ng/mL	[19][20]
T _{max} (Day 21)	3.5 - 6 hr	2 - 10 hr	[19][20]
AUC(0-t) (Day 21)	6,627 - 8,903 ng·hr/mL	2,307 - 3,163 ng·hr/mL	[19][20]

Sitamaquine is metabolized in a rat hepatic microsomal system, dependent on NADPH, to two primary metabolites: 8-(6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[1]

Clinical Efficacy and Safety

Phase II clinical trials have provided data on the efficacy and adverse effects of **sitamaquine** in patients with visceral leishmaniasis.

Study Location (Patient Cohort)	Dose (mg/kg/day)	Duration	Final Cure Rate (Day 180)	Key Adverse Events (%)	Reference
India (n=120)	1.5	28 days	81%	Vomiting (8%), Dyspepsia (8%), Cyanosis (3%), Nephrotic Syndrome (3%), Glomerulonephritis (2%)	[1] [7]
1.75	28 days	89%	[1] [7]		
2.0	28 days	100%	[1] [7]		
2.5	28 days	80%	[1] [7]		
Kenya (n=95)	1.5 - 3.0	28 days	80-90% (at 1.75-3 mg/kg)	Vomiting (~10%), Abdominal Pains (~10%), Headache (~10%)	[1] [8]
Brazil (L. chagasi)	> 2.0	28 days	No increased efficacy	Nephrotoxicity observed at ≥ 2.5 mg/kg/day	[1] [3]
India (Randomized study, n=41)	2.0	21 days	85%	Adverse events in 10% of patients	[19] [20]

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Amastigote Model)

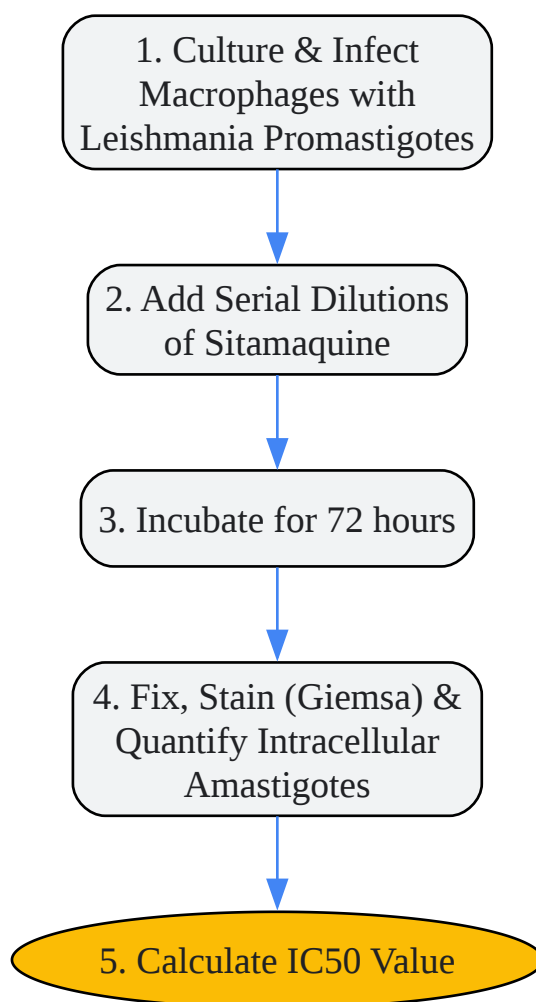
This protocol outlines a general method for determining the 50% inhibitory concentration (IC₅₀) of a compound against intracellular *Leishmania* amastigotes.

- **Cell Culture:** Culture macrophages (e.g., THP-1 cell line) in appropriate media and seed them into 96-well plates. Differentiate monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).
- **Parasite Infection:** Infect the adherent macrophages with stationary-phase *Leishmania* promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
- **Compound Application:** Remove non-phagocytized promastigotes by washing. Add fresh media containing serial dilutions of **sitamaquine** (or the test compound) to the infected cells. Include appropriate controls (e.g., untreated infected cells, uninfected cells, reference drug like Amphotericin B).
- **Incubation:** Incubate the plates for 72 hours to allow for compound activity.
- **Quantification of Parasite Load:**
 - Fix the cells with methanol and stain with Giemsa.
 - Determine the number of amastigotes per 100 macrophages by light microscopy.
 - Alternatively, use a reporter gene assay (e.g., luciferase-expressing parasites) where parasite viability is measured by luminescence.[\[17\]](#)[\[18\]](#)
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Measurement of Mitochondrial Respiration

This protocol describes how to assess the effect of **sitamaquine** on the parasite's respiratory chain using digitonin-permeabilized cells.[\[15\]](#)[\[17\]](#)

- **Parasite Preparation:** Harvest *Leishmania* promastigotes in the logarithmic growth phase by centrifugation and wash them with a suitable buffer (e.g., HBS).
- **Cell Permeabilization:** Resuspend the parasites in a respiration buffer containing digitonin. Digitonin selectively permeabilizes the plasma membrane, allowing substrates and inhibitors to access the mitochondria without disrupting the mitochondrial inner membrane.
- **Polarographic Measurement:** Transfer the permeabilized cell suspension to a thermostatically controlled chamber equipped with a Clark-type oxygen electrode to measure oxygen consumption.
- **Substrate and Inhibitor Addition:**
 - Add a specific substrate for Complex II, such as succinate, to initiate oxygen consumption.
 - Record the basal rate of oxygen consumption.
 - Add **sitamaquine** at the desired concentration and record the change in the rate of oxygen consumption to determine the degree of inhibition.
 - Use known inhibitors of other respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) as controls to confirm the specific targeting of Complex II.
- **Data Analysis:** Express the rate of oxygen consumption as nmol O₂/min/mg of protein. Calculate the percentage of inhibition caused by **sitamaquine** relative to the basal rate with succinate alone.



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General workflow for in vitro antileishmanial screening.

Conclusion

Sitamaquine remains a significant compound in the landscape of antileishmanial drug discovery. Its oral bioavailability and novel mechanism of action targeting the parasite's mitochondrial function represent desirable characteristics for an antileishmanial drug.[1][21] However, challenges related to its therapeutic window and potential for toxicity, particularly nephrotoxicity and methemoglobinemia, have hindered its clinical progression.[1][3][5] The detailed understanding of its synthesis, mechanism, and the wealth of preclinical and clinical data provide a valuable foundation for the development of new, safer, and more effective 8-aminoquinoline-based therapies for visceral leishmaniasis.

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